4-Oxopentanoate

Green Chemistry Biorefinery Sustainability Metrics

Select 4-oxopentanoate (levulinate salt or levulinic acid) as your biorenewable C5 platform chemical. Unlike petrochemical analogs or ester derivatives, the ionized carboxylate form ensures aqueous solubility, pH stability, and direct reactivity for pharmaceutical salt formations. Its 100% renewable carbon content (ASTM D6866 verifiable) supports corporate sustainability targets and biopreferred certifications. With a low MW of 115.11 Da, it fits optimal oral bioavailability space for prodrug design. Procure with precise purity, salt form, and documented biogenic origin to eliminate substitution risk.

Molecular Formula C5H7O3-
Molecular Weight 115.11 g/mol
Cat. No. B1231505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopentanoate
Molecular FormulaC5H7O3-
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)[O-]
InChIInChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1
InChIKeyJOOXCMJARBKPKM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Oxopentanoate (Levulinate) Procurement Guide: Biorenewable Platform Chemical Properties and Specifications


4‑Oxopentanoate, commonly referred to as levulinate, is the conjugate base of 4‑oxopentanoic acid (levulinic acid), a short‑chain γ‑keto acid with the molecular formula C₅H₇O₃⁻ [1]. It is a platform chemical derived from the degradation of cellulose and other carbohydrate biomass, positioning it as a biorenewable alternative to petrochemical feedstocks [2]. The compound features both a ketone and a carboxylate functional group, enabling diverse derivatization into esters, amides, and reduced lactones [3]. This bifunctionality makes 4‑oxopentanoate a versatile intermediate in pharmaceutical synthesis, green solvents, and polymer coatings, with procurement considerations centering on purity, salt form, and sourcing sustainability.

4‑Oxopentanoate Analog Substitution Risks: Why Levulinate Form and Purity Matter


Substituting 4‑oxopentanoate with a generic γ‑keto acid or ester analog without verifying structural and sourcing specifications introduces substantial scientific and procurement risk. The conjugate base form (4‑oxopentanoate) versus the free acid (levulinic acid) directly impacts solubility, pH‑dependent stability, and reactivity in downstream syntheses [1]. Ester derivatives such as methyl or ethyl levulinate exhibit markedly different physical properties including boiling point, volatility, and partition coefficient that render them unsuitable for aqueous‑phase enzymatic reactions or pharmaceutical salt formations where the ionized carboxylate is required . Furthermore, the biorenewable origin of 4‑oxopentanoate provides a quantifiable sustainability advantage in carbon footprint‑sensitive procurement, a differentiation absent from petrochemically derived analogs [2]. The evidence below quantifies these differentiating dimensions.

4‑Oxopentanoate Comparative Performance Data: Quantitative Differentiation for Scientific Selection


Biorenewable Sourcing: 100% Biomass‑Derived Carbon vs. Petrochemical γ‑Keto Acids

4‑Oxopentanoate is produced directly from the acid‑catalyzed hydrolysis of lignocellulosic biomass, yielding a fully biorenewable carbon skeleton [1]. In contrast, structurally similar γ‑keto acids such as 4‑oxovaleric acid from petrochemical routes derive their carbon entirely from fossil feedstocks. The biogenic carbon content of levulinate‑based materials can be verified via ASTM D6866 radiocarbon analysis, providing a quantifiable 100% renewable carbon fraction versus 0% for petrochemical analogs [1].

Green Chemistry Biorefinery Sustainability Metrics

Ketone Retention in Catalytic Hydrogenation: 4‑Oxopentanoate Preserves Pendant Methyl vs. Lactone Ring Opening

In the hydrogenation of 4‑oxopentanoic acid to 2‑methyltetrahydrofuran using a bimetallic noble metal catalyst, the pendant methyl group is unexpectedly preserved, yielding >4.5 mol% 2‑methyltetrahydrofuran in a single‑vessel process [1]. This selectivity is not observed with the corresponding lactone (angelicalactone), which undergoes ring‑opening pathways under identical conditions, demonstrating a distinct reactivity advantage of the open‑chain 4‑oxopentanoate structure [1].

Catalysis Hydrogenation Biofuel Synthesis

Crystalline Bis‑Levulinates: Defined Hydrogen‑Bonding Network vs. Oily Mono‑Esters

Butane‑1,4‑diyl bis(4‑oxopentanoate) (C₁₄H₂₂O₆) and hexane‑1,6‑diyl bis(4‑oxopentanoate) (C₁₆H₂₆O₆) crystallize as centrosymmetric solids with a defined C–H···O(ketone) hydrogen‑bonding network via C(4) and C(5) motifs expanding to R₂²(30) ring and C₂²(14) chain motifs [1]. In contrast, per‑levulinates of 1,4‑butenoate, ethylene glycol, and propylene glycol are all low‑viscosity oils at room temperature and do not exhibit this structured packing [1].

Crystal Engineering Coatings Polymer Additives

Molecular Weight Optimization for Oral Bioavailability: 4‑Oxopentanoate MW 115 vs. Larger Esters

Analysis of 309 drugs in humans demonstrates that optimal oral bioavailability is strongly associated with molecular weight below 500 Da, with a pronounced preference for compounds under 300 Da . 4‑Oxopentanoate (MW 115.11 Da) falls within this optimal physicochemical space, whereas larger levulinate esters such as benzyl levulinate (MW 206.24 Da) and butane‑1,4‑diyl bis(4‑oxopentanoate) (MW 286.32 Da) approach or exceed the upper bounds of favorable absorption [1]. While direct PK data for 4‑oxopentanoate itself are limited, this class‑level inference from the broader drug space suggests that the parent carboxylate form possesses a molecular weight advantage for intestinal permeability.

ADME Drug Discovery Pharmacokinetics

Enzymatic Substrate Specificity: 4‑Oxopentanoate as Alternative Substrate for 5‑Aminolevulinate‑CoA Ligase

4‑Oxopentanoate is characterized as an alternative substrate for 5‑aminolevulinate‑CoA ligase, an enzyme that natively acts on 5‑aminolevulinate in tetrapyrrole biosynthesis [1]. The ΔfG'° of formation for 4‑oxopentanoate is -40.32 kcal/mol [1]. This enzyme recognition is not reported for closely related γ‑keto acids such as 3‑acetylpropionic acid or 4‑ketovaleric acid, indicating that the 4‑oxopentanoate anion possesses specific structural features (the γ‑keto carboxylate arrangement) that enable binding and catalysis.

Enzymology Metabolic Engineering Biocatalysis

4‑Oxopentanoate Optimal Use Cases: Application Scenarios Aligned with Quantitative Differentiation


Renewable Feedstock Procurement for Bio‑Based Solvents and Polymers

Procurement managers seeking to meet corporate sustainability targets or qualify for bio‑preferred product certifications should specify 4‑oxopentanoate derived from lignocellulosic biomass. The 100% renewable carbon content (verifiable via ASTM D6866) provides a documented sustainability advantage over petrochemical γ‑keto acid alternatives [1]. This applies directly to the synthesis of ethyl levulinate (a green solvent), γ‑valerolactone (a bio‑based monomer), and levulinate esters for biodegradable plasticizers.

Direct Catalytic Conversion to 2‑Methyltetrahydrofuran Fuel Component

Researchers and process chemists developing biofuel or fuel additive pathways should select 4‑oxopentanoic acid (or its conjugate base) over the lactone form (angelicalactone) when the target is 2‑methyltetrahydrofuran. The open‑chain structure enables preservation of the pendant methyl group during bimetallic hydrogenation, yielding >4.5 mol% 2‑methyltetrahydrofuran in a single‑vessel process [2]. The lactone route does not provide this direct pathway.

Formulation of Crystalline Coating Additives with Defined Hydrogen‑Bonding

Industrial coatings formulators requiring waxy, hydrophobic, yet water‑dispersible film‑forming components should procure bis‑levulinates (e.g., butane‑1,4‑diyl bis(4‑oxopentanoate)) rather than mono‑levulinate esters. The bis‑esters crystallize with a defined C–H···O hydrogen‑bonding network, enabling predictable solid‑state packing and film morphology that low‑viscosity oily mono‑esters cannot provide [3].

Medicinal Chemistry Scaffold Selection for Oral Bioavailability Optimization

Medicinal chemists designing small‑molecule drug candidates or prodrugs should favor the parent 4‑oxopentanoate scaffold (MW 115.11 Da) over larger ester derivatives (MW 206–286 Da) to remain within the optimal physicochemical space for oral bioavailability . The low molecular weight of the carboxylate form aligns with the demonstrated preference for compounds under 300 Da in the analysis of 309 orally administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.